
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is a synthetic peptide composed of eight amino acids. This compound is known for its potential applications in various fields, including medicine and biochemistry. It is a part of a class of compounds that mimic naturally occurring peptides in the body, often used in research and therapeutic settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and cost-effectiveness. Automation and optimization of reaction conditions are crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling agents like Fmoc or Boc for amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, including as a drug delivery vehicle or as a therapeutic agent itself.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may bind to a receptor and activate or inhibit downstream signaling cascades, leading to a physiological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leuprolide Acetate: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH).
Triptorelin: Another GnRH analog used in similar therapeutic contexts.
Histrelin: A GnRH agonist with applications in treating hormone-dependent conditions.
Uniqueness
L-Prolyl-L-histidyl-L-seryl-L-seryl-L-tyrosyl-L-phenylalanyl-L-aspartic acid is unique due to its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike other similar peptides, its sequence and structure may offer unique binding affinities and biological activities, making it valuable for specialized research and therapeutic purposes.
Eigenschaften
CAS-Nummer |
377755-88-9 |
|---|---|
Molekularformel |
C39H49N9O13 |
Molekulargewicht |
851.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C39H49N9O13/c49-18-30(48-38(59)31(19-50)47-36(57)28(15-23-17-40-20-42-23)45-33(54)25-7-4-12-41-25)37(58)44-27(14-22-8-10-24(51)11-9-22)34(55)43-26(13-21-5-2-1-3-6-21)35(56)46-29(39(60)61)16-32(52)53/h1-3,5-6,8-11,17,20,25-31,41,49-51H,4,7,12-16,18-19H2,(H,40,42)(H,43,55)(H,44,58)(H,45,54)(H,46,56)(H,47,57)(H,48,59)(H,52,53)(H,60,61)/t25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI-Schlüssel |
LWAFCERXEZJWSP-XIJWKTHWSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylene}dibenzene](/img/structure/B14248372.png)



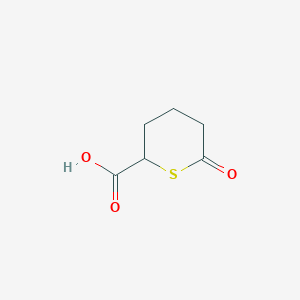
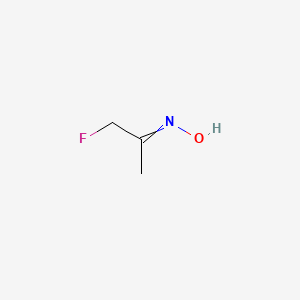
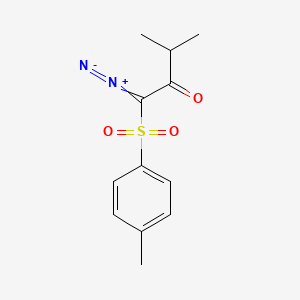
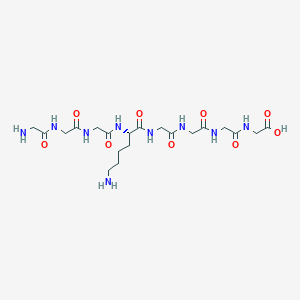
![Cyclohexanone, 2-[(trifluoromethyl)thio]-](/img/structure/B14248431.png)


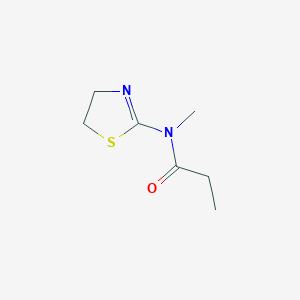
![6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate](/img/structure/B14248451.png)

